Vinyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHJMEDXRYGGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl, Array | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | vinyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26793-37-3, 25037-47-2, 9002-86-2 | |
| Record name | Ethene, chloro-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethene, chloro-, homopolymer, syndiotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Poly(vinyl chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8021434 | |
| Record name | Vinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethene, chloro- | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |
| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |
CAS No. |
75-01-4 | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethene, chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VINYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
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| Record name | Ethylene, chloro- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
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Melting Point |
-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |
| Record name | VINYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1692 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Vinyl chloride | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/566 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vinyl Chloride Exposure Assessment and Monitoring
Occupational Exposure Pathways and Quantitative Measurement Methodologies for Vinyl Chloride in Workplace Atmospheres
The primary route of occupational exposure to this compound is through inhalation. nih.govarboportaal.nlsafeworkaustralia.gov.au This occurs mainly in industrial settings where this compound is produced or used, such as in the manufacturing of Polythis compound (PVC) and in PVC-processing plants. nih.govarboportaal.nl Workers involved in the packaging, storage, and handling of this compound are also at risk of exposure. arboportaal.nl While modern manufacturing often utilizes enclosed systems to minimize worker exposure, the potential for inhalation remains a key concern. www.gov.uk
Several methodologies are employed to quantitatively measure this compound concentrations in workplace atmospheres to ensure they remain within permissible exposure limits. These methods are crucial for assessing worker safety and implementing necessary controls.
A widely used method for determining the time-weighted average (TWA) concentration of this compound involves drawing a known volume of workplace air through a charcoal tube. rsc.orgastm.orgintertekinform.com The this compound is adsorbed onto the activated charcoal. rsc.org Following sample collection, the charcoal is treated with a solvent, typically carbon disulfide, to desorb the this compound. rsc.orgkeikaventures.com
The National Institute for Occupational Safety and Health (NIOSH) Method 1007 is a standard protocol for this process. keikaventures.comwikisource.orgdnacih.com It specifies the use of two tandem charcoal tubes, a primary and a backup, to ensure complete capture of the analyte. keikaventures.comcdc.gov The working range for this method is approximately 0.4 to 40 mg/m³ for a 5-liter air sample. keikaventures.comwikisource.org This method is compatible with low-flow rate personal sampling pumps, allowing for personal or stationary monitoring. astm.orgintertekinform.com
Table 1: NIOSH Method 1007 for this compound Sampling
| Parameter | Specification |
|---|---|
| Sampler | Two tandem glass tubes with activated coconut charcoal (150 mg each) cdc.gov |
| Flow Rate | 0.05 L/min wikisource.orgcdc.gov |
| Sample Volume | 0.7 - 5 L keikaventures.com |
| Desorption | 1 mL carbon disulfide for 30 minutes wikisource.orgcdc.gov |
| Working Range | 0.4 to 40 mg/m³ (0.16 to 16 ppm) for a 5-L air sample keikaventures.comwikisource.org |
| Estimated Limit of Detection | 0.04 µg per sample wikisource.orgnih.gov |
After desorption from the charcoal tube, the resulting solution is analyzed using gas chromatography with a flame ionization detector (GC-FID). keikaventures.comnih.gov This technique separates this compound from other compounds in the sample, and the FID provides a sensitive and quantitative measurement. nih.gov The choice of chromatographic column is critical to ensure the separation of this compound from other potentially interfering organic compounds present in the workplace air. iteh.ai
GC-FID is a reliable and established method for the analysis of this compound from occupational air samples. oup.com It is the analytical technique specified in NIOSH Method 1007. nih.gov
Photoionization detectors (PIDs) are valuable tools for real-time monitoring of this compound in the workplace. levitt-safety.comepa.gov PIDs use a high-energy ultraviolet (UV) lamp to ionize volatile organic compounds (VOCs) like this compound. afcintl.comhnfosensor.com The resulting ions generate an electrical current that is proportional to the concentration of the compound. afcintl.com
These portable, hand-held devices can provide immediate readings in parts per million (ppm) or parts per billion (ppb), allowing for rapid identification of leaks or areas with high concentrations. levitt-safety.comafcintl.com While PIDs are not specific to this compound and can be affected by other VOCs, they are highly effective for screening and assessing the need for more specific analytical methods. ionscience.comhoneywell.com The performance of PIDs in detecting this compound has been a subject of evaluation, particularly in emergency response situations, to ensure their accuracy and reliability. epa.gov
Table 2: Characteristics of Photoionization Detectors (PIDs) for this compound Monitoring
| Feature | Description |
|---|---|
| Principle of Operation | Uses a UV lamp to ionize VOCs, and the resulting current is measured. afcintl.comhnfosensor.com |
| Measurement | Provides real-time, continuous readings. levitt-safety.com |
| Sensitivity | Can detect concentrations in the ppm to ppb range. levitt-safety.comafcintl.com |
| Selectivity | Not specific to this compound; responds to a broad range of VOCs. ionscience.comhoneywell.com |
| Applications | Leak detection, emergency response, and general workplace screening. epa.govionscience.com |
Infrared (IR) spectrometry is another technique used for monitoring this compound, particularly for detecting rapid changes in concentration. astm.orgiteh.aiiteh.ai Portable IR analyzers can continuously monitor for a variety of atmospheric pollutants, including this compound, with a minimum detectable concentration of about 1 ppm. epa.gov This method is useful for evaluating potential leaks and for continuous monitoring where instantaneous concentration data is needed. nih.govepa.gov
Environmental Exposure Pathways and Analytical Techniques for this compound Detection in Environmental Matrices
Environmental exposure to this compound can occur through the inhalation of contaminated air or the ingestion of contaminated food and drinking water. nih.gov However, exposure from food and beverages has been significantly reduced due to regulations. nih.gov The primary source of environmental this compound is its release into the atmosphere from manufacturing facilities or as a breakdown product of other chlorinated solvents in soil and groundwater. cdc.govwikipedia.org
For monitoring this compound in ambient air, canister sampling followed by analysis using gas chromatography-mass spectrometry (GC-MS) is a common and reliable method. epa.gov This approach is detailed in U.S. Environmental Protection Agency (EPA) methods such as TO-14A and TO-15. epa.govmarkes.com
Specially prepared canisters, often with an inert internal coating like Silonite™, are used to collect whole air samples over a specific period, typically ranging from 4 to 24 hours. alsenvironmental.co.ukepa.gov These canisters are sent to a laboratory where the air sample is analyzed by GC-MS. alsenvironmental.co.uk The GC separates the volatile organic compounds in the sample, and the MS identifies and quantifies them based on their unique mass spectra, providing a high degree of specificity for this compound. epa.gov Canister sampling is particularly useful for detecting very volatile compounds like this compound. alsenvironmental.co.uk The holding time for this compound in a canister is at least 30 days. eurofinsus.com
Table 3: EPA Method TO-15 for this compound Analysis
| Parameter | Specification |
|---|---|
| Sampling Container | SUMMA® or Silonite™ coated canister alsenvironmental.co.ukeurofinsus.com |
| Sampling Duration | Typically 4 to 24 hours for integrated samples epa.gov |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) epa.gov |
| Applicability | Measurement of a wide range of volatile organic compounds, including polar and non-polar analytes. epa.gov |
| Detection Limit | Method Detection Limits (MDL) can be in the low parts-per-billion by volume (ppbv) range. easlab.com |
Water Analysis: Direct Injection, Headspace, and Purge-and-Trap Techniques
The assessment of this compound contamination in water relies on several analytical methods, primarily centered around gas chromatography (GC). The choice of technique often depends on the required sensitivity and the concentration of this compound in the sample.
Direct Aqueous Injection (DAI): This is the most straightforward method, involving the direct injection of a water sample into a gas chromatograph. While simple, it is the least sensitive technique and is generally only suitable for analyzing high-concentration samples, such as industrial wastewater.
Headspace Analysis: Headspace gas chromatography (HS-GC) offers a more sensitive alternative for detecting volatile organic compounds (VOCs) like this compound. hpst.cz In this method, a water sample is sealed in a vial and heated, causing the volatile compounds to move into the gaseous phase (headspace) above the water. hpst.cz A sample of this gas is then injected into the GC. hpst.cz This technique reduces interference from the water matrix and allows for lower detection limits compared to direct injection. hpst.cz The addition of salt can be used to shift the equilibrium and force more of the compound into the headspace. hpst.cz
Purge-and-Trap Technique: As the most sensitive and widely used method for trace-level analysis, the purge-and-trap technique is specified in U.S. EPA methods for analyzing VOCs in water. lcms.czgcms.cz An inert gas, such as helium or nitrogen, is bubbled through the water sample, stripping the this compound and other volatiles from the liquid. gcms.cz These compounds are then carried to a sorbent trap, which concentrates the analytes. lcms.cz The trap is subsequently heated rapidly, desorbing the compounds into the GC for analysis. lcms.cz This method allows for very low detection limits, making it suitable for drinking water and environmental monitoring. researchgate.net Optimization of parameters such as purge time, temperature, and gas flow rate is crucial for achieving accurate results. researchgate.net
| Analytical Technique | Principle | Typical Application | Relative Sensitivity |
| Direct Aqueous Injection (DAI) | A liquid water sample is directly injected into a gas chromatograph. | High-concentration samples (e.g., industrial wastewater). | Low |
| Headspace Gas Chromatography (HS-GC) | The vapor phase in equilibrium with the water sample in a sealed vial is analyzed. hpst.cz | Moderate to low-level concentrations in various water types. | Medium |
| Purge-and-Trap Gas Chromatography (P&T-GC) | An inert gas purges volatiles from the water onto a sorbent trap, which is then heated for GC analysis. gcms.cz | Trace-level concentrations in drinking water and environmental samples. researchgate.net | High |
Soil and Sediment Analysis
Analyzing this compound in soil and sediment is complicated by the compound's volatility and the complex nature of the solid matrix. haleyaldrich.com Volatilization is the most significant environmental fate process for this compound released to soil. cdc.gov However, it can also leach into groundwater. cdc.gov
A common analytical approach is pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), which can be used to determine the concentration of polymers like PVC in sediment samples. researchgate.net For the analysis of the this compound monomer itself, methods often involve extraction. For instance, EPA method 8260D has been used for the analysis of soil and sediment samples. cdc.gov The organic-carbon partition coefficient (Koc) is a key parameter, indicating the likelihood of this compound binding to the solid phase of soil or sediment versus remaining in the liquid phase. ca.gov
Quantification of this compound in Polythis compound (PVC) Materials
Residual this compound monomer (VCM) can be present in PVC products, and its quantification is important for safety and regulatory compliance, especially for materials that come into contact with food. agriculturejournals.czgcms.cz
A widely used technique is headspace gas chromatography (HS-GC). gcms.czepa.gov A sample of the PVC material is dissolved in a suitable solvent, such as N,N-dimethylacetamide, in a sealed vial. gcms.cz The vial is heated to drive the VCM into the headspace, which is then analyzed by GC. gcms.cz This method is highly sensitive, with detection limits as low as 0.05 µg/kg. agriculturejournals.cz
Another approach involves pressurized liquid extraction followed by combustion ion chromatography. acs.org In this method, hydrogen chloride (HCl) is released from the PVC during thermal decomposition and is then quantified. acs.org
| Analysis Type | Method | Key Principles |
| Residual VCM in PVC | Headspace Gas Chromatography (HS-GC) gcms.czepa.gov | The PVC sample is dissolved in a solvent, and the vial is heated to allow VCM to enter the headspace for GC analysis. gcms.cz |
| PVC in Environmental Samples | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) researchgate.net | The sample is heated to high temperatures (pyrolyzed), and the resulting breakdown products are analyzed by GC-MS to identify and quantify the polymer. |
| PVC Microplastics | Pressurized Liquid Extraction and Combustion Ion Chromatography acs.org | PVC is selectively extracted and then combusted, with the resulting hydrogen chloride being quantified by ion chromatography. acs.org |
Biomonitoring of this compound Exposure
Biomonitoring assesses internal exposure to this compound by measuring the compound or its metabolites in biological samples. researchgate.net
Urinary Metabolites as Biomarkers of Exposure (e.g., Thiodiglycolic Acid, Thiodiacetic Acid)
Following exposure, this compound is metabolized in the liver, primarily by the enzyme cytochrome P450 2E1, to form chloroethylene oxide. capes.gov.br This reactive intermediate is detoxified through conjugation with glutathione (B108866) and further processed into urinary metabolites. cdc.gov
Thiodiglycolic acid (TDGA) , also known as thiodiacetic acid, is a major metabolite and a commonly used biomarker for this compound exposure. nih.govacs.orgnih.gov Urinary levels of TDGA generally correlate with exposure levels, particularly in occupational settings. cdc.gov However, TDGA is not entirely specific to this compound and can be present in the urine of unexposed individuals, making the use of a control group important for low-level community exposure assessments. nih.govuzh.ch Other metabolites, such as N-acetyl-S-(2-hydroxyethyl)-cysteine, can also be measured. cdc.gov These metabolites are typically analyzed using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net
This compound in Exhaled Air as an Indicator of Recent Exposure
Measuring unmetabolized this compound in exhaled breath is a non-invasive method for assessing recent exposure. cdc.govuzh.ch The concentration of this compound in exhaled air is highest shortly after exposure and declines rapidly, with a half-life of 20 to 30 minutes following inhalation. cdc.govuzh.ch This makes it a useful indicator of recent or ongoing exposure but less suitable for assessing past exposure. cdc.gov The analysis must be conducted soon after exposure ceases. cdc.gov
Detection of DNA Adducts (e.g., etheno-DNA adducts)
This compound's carcinogenicity is linked to its ability to form DNA adducts after metabolic activation. nih.gov The reactive metabolite, chloroethylene oxide, can bind to DNA, forming adducts such as 7-(2-oxoethyl)guanine (7-OEG), N2,3-ethenoguanine (εG), 1,N6-ethenoadenine (εA), and 3,N4-ethenocytosine (εC). capes.gov.brnih.govoup.com These etheno-DNA adducts are promutagenic, meaning they can cause mutations during DNA replication if not repaired, and are considered critical lesions in this compound-induced cancer. nih.govtandfonline.com
The detection of these adducts in tissues or blood cells serves as a biomarker of the biologically effective dose—the amount of the ultimate carcinogen that has reached and reacted with its molecular target. nih.gov These adducts can be highly persistent in tissues like the liver. nih.govoup.com Their analysis requires highly sensitive methods, such as immunoaffinity purification followed by 32P-postlabelling or liquid chromatography-tandem mass spectrometry. nih.gov
| Biomonitoring Method | Biomarker | Biological Sample | What It Indicates |
| Urinary Metabolite Analysis | Thiodiglycolic Acid (TDGA) acs.orgnih.gov | Urine | Recent and past exposure |
| Exhaled Air Analysis | Unmetabolized this compound uzh.ch | Exhaled Breath | Very recent or ongoing exposure cdc.gov |
| DNA Adduct Detection | Etheno-DNA adducts (e.g., εA, εG, εC) capes.gov.brnih.gov | Tissues, Blood Cells | Biologically effective dose and potential for genotoxic effects nih.gov |
Mechanisms of Vinyl Chloride Toxicity and Carcinogenesis
Metabolic Activation Pathways of Vinyl Chloride
The biotransformation of this compound is a critical prerequisite for its toxic and carcinogenic effects. This process primarily occurs in the liver and involves a series of enzymatic reactions that convert the relatively inert this compound molecule into highly reactive electrophilic intermediates.
The initial and rate-limiting step in the metabolic activation of this compound is its oxidation by the cytochrome P450 (CYP) family of enzymes, predominantly CYP2E1. nih.govnih.gov This enzyme, located mainly in the liver, catalyzes the epoxidation of this compound to form a highly reactive epoxide intermediate, 2-chloroethylene oxide. cdc.govreactome.orgwikipedia.org The activity of CYP2E1 is a key determinant of individual susceptibility to this compound-induced liver damage. nih.gov Studies have shown that this metabolic activation follows Michaelis-Menten kinetics, with saturation occurring at higher exposure concentrations. cdc.govnih.gov
The involvement of CYP2E1 in this compound metabolism has been demonstrated in various in vitro and in vivo studies. Inhibitor studies and immunoinhibition assays have confirmed that CYP2E1 is the primary enzyme responsible for the activation of this compound. nih.gov
The product of CYP2E1-mediated oxidation, 2-chloroethylene oxide, is an unstable and highly reactive epoxide. reactome.orgwikipedia.org Due to its instability, it can spontaneously rearrange to form another reactive intermediate, 2-chloroacetaldehyde. cdc.govnih.govwikipedia.org Both 2-chloroethylene oxide and 2-chloroacetaldehyde are electrophilic compounds capable of reacting with nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. cdc.govnih.gov It is these reactions that are believed to initiate the cascade of events leading to this compound-induced toxicity and carcinogenicity. nih.gov
Key Reactive Intermediates of this compound Metabolism
| Intermediate | Formation Pathway | Key Characteristics |
|---|---|---|
| 2-Chloroethylene oxide | Oxidation of this compound by CYP2E1 cdc.govreactome.org | Highly reactive, unstable epoxide reactome.orgwikipedia.org |
| 2-Chloroacetaldehyde | Spontaneous rearrangement of 2-chloroethylene oxide cdc.govwikipedia.org | Reactive electrophile nih.gov |
The reactive intermediates of this compound metabolism, 2-chloroethylene oxide and 2-chloroacetaldehyde, can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). cdc.govnih.govnih.gov This conjugation process is a critical protective mechanism, as it converts the reactive electrophiles into more water-soluble and less toxic metabolites that can be excreted from the body, primarily in the urine. cdc.govepa.gov
The resulting glutathione conjugates undergo further metabolism to form N-acetyl-S-(2-hydroxyethyl)cysteine and thiodiglycolic acid, which are the major urinary metabolites of this compound. cdc.govnih.gov The availability of hepatic glutathione is crucial for the effective detoxification of this compound's reactive metabolites. nih.gov Depletion of glutathione can lead to an increased binding of these metabolites to cellular macromolecules, thereby enhancing the risk of toxicity and cancer. nih.gov
Molecular Mechanisms of Carcinogenicity
The carcinogenic effects of this compound are directly linked to the ability of its reactive metabolites to interact with DNA, leading to the formation of DNA adducts and subsequent genetic alterations. These alterations can affect the function of critical genes that control cell growth and division, such as oncogenes and tumor suppressor genes.
The electrophilic intermediates, 2-chloroethylene oxide and 2-chloroacetaldehyde, can covalently bind to DNA bases, forming a variety of DNA adducts. researchgate.net Five main DNA adducts have been identified, including the major adduct, 7-(2-oxoethyl)guanine (7-OEG), and four cyclic etheno adducts: 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), N2,3-ethenoguanine (N2,3-εG), and 1,N2-ethenoguanine. nih.gov
These etheno adducts are particularly significant as they are promutagenic lesions, meaning they can cause errors during DNA replication, leading to base-pair substitution mutations. nih.govresearchgate.net For instance, εA can be misread by DNA polymerase, resulting in A:T to G:C transitions. The formation of these DNA adducts is considered a key initiating event in this compound-induced carcinogenesis. researchgate.netelsevierpure.com
Major DNA Adducts Formed by this compound Metabolites
| DNA Adduct | Abbreviation | Significance |
|---|---|---|
| 7-(2-oxoethyl)guanine | 7-OEG | Major adduct formed researchgate.net |
| 1,N6-ethenoadenine | εA | Promutagenic, can lead to base-pair substitutions nih.gov |
| 3,N4-ethenocytosine | εC | Promutagenic lesion nih.gov |
| N2,3-ethenoguanine | N2,3-εG | Promutagenic adduct nih.govresearchgate.net |
| 1,N2-ethenoguanine | - | Cyclic etheno adduct nih.gov |
The mutagenic DNA adducts formed from this compound exposure can lead to specific mutations in critical cancer-related genes. Two of the most well-documented genetic targets in this compound-induced cancers are the Ki-ras oncogene and the p53 tumor suppressor gene.
Mutations in the Ki-ras gene, particularly GC to AT transitions at codon 13, have been frequently observed in liver angiosarcomas of workers occupationally exposed to this compound. nih.govnih.gov Activation of the ras proto-oncogene family is a key step in the development of many human cancers. aacrjournals.orgwikipedia.org In animal studies, this compound exposure has been shown to induce different patterns of ras gene mutations depending on the species and cell type. For example, in rat hepatocellular carcinomas, an AT to TA transversion at codon 61 of the Ha-ras gene has been detected. nih.gov
The p53 tumor suppressor gene is also a frequent target of this compound-induced mutagenesis. nih.govoup.com Mutations in the p53 gene can lead to a loss of its tumor-suppressing functions, which include cell cycle control and apoptosis. In human angiosarcomas associated with this compound exposure, A:T to T:A transversions in the p53 gene have been identified. oup.comnih.gov Similar patterns of p53 mutations have been observed in this compound-induced tumors in rats, suggesting a common mechanism of mutagenesis across species. nih.gov
Role of Oncoproteins and p53 Antibodies as Biomarkers of Effect
Exposure to this compound is associated with genetic mutations that can lead to the development of cancer. Specific biomarkers have been identified in the serum of exposed individuals that can indicate these molecular changes, serving as early indicators of carcinogenic risk. These biomarkers include altered oncoproteins, such as ras-p21, and the tumor suppressor protein p53, along with antibodies produced against mutant p53 proteins. uzh.chsemanticscholar.org
Mutations in the TP53 gene, which codes for the p53 protein, can result in anomalous protein products. The body may recognize these altered proteins as foreign and produce anti-p53 antibodies. uzh.ch Both the mutant p53 protein and the corresponding antibodies have been detected in the serum of workers exposed to this compound. uzh.chcdc.gov Statistical analyses have suggested a relationship between this compound exposure and the presence of these serum biomarkers. cdc.gov
Research has established a dose-response relationship between this compound exposure and the presence of these biomarkers. uzh.ch For instance, a study of 468 this compound workers found that the odds ratio for the presence of both ras-p21 and p53 biomarkers was 7.3 in a group with a specific exposure level compared to unexposed controls. uzh.ch Another study involving 251 this compound workers in Taiwan demonstrated a significant linear trend between cumulative exposure and the expression of plasma oncoproteins. nih.gov
The findings from the study on Taiwanese workers are summarized below:
| Biomarker | Finding in Exposed Workers | Key Observation |
| Asp13-p21-ki-ras | 10% (25 out of 251) tested positive. | A significant linear trend was observed between exposure levels and positive results (p=0.001). nih.gov |
| p53 Over-expression | 13.2% (33 out of 251) tested positive (as either p53 antigen or anti-p53 antibody). | A significant association was found with cumulative exposure concentration after adjusting for other factors (p=0.032). nih.gov |
These oncoproteins and antibodies serve as biomarkers of effect, indicating that a biologically effective dose has been received, leading to molecular alterations relevant to carcinogenesis. uzh.chnih.gov
Cellular and Organ-Specific Toxicity Mechanisms
Hepatotoxicity Mechanisms (e.g., hepatocellular degeneration, hypertrophy)
The liver is a primary target for this compound toxicity due to its central role in metabolizing the compound. www.gov.uk this compound itself is not the primary toxic agent; rather, its reactive metabolites are responsible for liver damage. cdc.gov The metabolic activation is primarily carried out by the cytochrome P450 2E1 (CYP2E1) enzyme, which converts this compound into chloroethylene oxide and chloroacetaldehyde. cdc.govmdpi.com
These highly reactive metabolites can covalently bind to cellular macromolecules like nucleic acids and proteins, leading to cellular damage and genotoxicity. mdpi.com The key mechanisms of hepatotoxicity include:
Mitochondrial Dysfunction: The reactive metabolites can damage mitochondrial proteins and uncouple the electron transport chain. This impairment leads to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. cdc.gov
Oxidative Stress: The overproduction of reactive oxygen species contributes to cellular damage, inflammation, and cell death. cdc.gov
Altered Metabolism: Mitochondrial damage leads to altered lipid metabolism and glycogen (B147801) depletion. cdc.gov This can manifest as steatosis (fat accumulation in the liver), which can make the liver more susceptible to injury from other agents. pitt.edunih.gov
Cell Death and Inflammation: The culmination of these processes is the death of hepatocytes, the main cells of the liver. pitt.edu This can be accompanied by inflammation and the development of fibrosis (scarring), which can progress to cirrhosis and non-malignant toxicant-associated steatohepatitis (TASH). cdc.govpitt.edu In animal studies, chronic exposure has been linked to hepatocellular alteration, liver-cell polymorphism, and hepatic cysts. cdc.gov
Neurotoxicity Mechanisms
This compound acts as a central nervous system (CNS) depressant, particularly following acute, high-level inhalation exposures. cdc.gov The effects can include dizziness, drowsiness, headaches, and disorientation. epa.govnih.gov While the precise molecular mechanisms are not fully elucidated, the compound's ability to induce narcosis at high concentrations suggests interference with neurotransmission. www.gov.uk
Limited animal studies have pointed to degenerative effects in CNS tissue after chronic inhalation exposure to high levels of this compound. cdc.gov There is also some evidence suggesting that chronic exposure may lead to peripheral nerve damage in humans, potentially causing numbness and tingling in the extremities. cdc.govpoison.org However, further research is needed to fully characterize the histopathological and electrophysiological mechanisms underlying this compound-induced neurotoxicity. cdc.gov
Immunotoxicity Mechanisms
Studies of workers occupationally exposed to this compound suggest that the compound can induce an autoimmune-like syndrome. cdc.gov The mechanism appears to involve the stimulation of the immune system, leading to the production of various immune-related molecules. cdc.gov Observed immunotoxic effects include an increase in:
Circulating immune complexes
Immunoglobulins
Complement factors
Levels of inflammatory cytokines cdc.gov
Developmental Toxicity Mechanisms
Evidence from animal studies indicates that this compound can be a developmental toxicant. cdc.gov The primary mechanism observed is an impact on skeletal development. Inhalation exposure in pregnant mice has been shown to cause delayed ossification (hardening of bone) in the fetus. cdc.gov This developmental toxicity in animals generally occurs at exposure levels that also produce maternal toxicity. www.gov.uk
Studies in rats have also explored the transplacental carcinogenicity of this compound. When pregnant rats were exposed via inhalation, a low incidence of certain tumors, such as nephroblastomas, was observed in their offspring. nih.gov While some early epidemiological studies suggested a potential risk of birth defects in communities near this compound facilities, most subsequent and more robust studies have failed to demonstrate a conclusive correlation in humans. www.gov.ukcdc.gov
Reproductive Toxicity Mechanisms
The mechanisms of this compound's reproductive toxicity are not well established, and the evidence is considered limited and inconclusive. www.gov.uk Some case reports have suggested that exposure to this compound may affect male sexual performance, but these studies are often limited by a lack of quantitative exposure data and potential co-exposure to other chemicals. epa.gov
In contrast, a two-generation reproductive toxicity study in rats exposed to high concentrations of this compound via inhalation found no adverse effects on the reproductive capacity of the animals. www.gov.uk Epidemiological studies examining a potential link between paternal exposure and adverse pregnancy outcomes like spontaneous abortion have produced conflicting results. www.gov.uk Therefore, while some data suggests a potential for reproductive effects, the underlying mechanisms and conclusive evidence in humans are currently lacking.
Advanced Remediation Technologies for Vinyl Chloride Contamination
In Situ Remediation Approaches
In situ remediation involves treating contaminants in place without the need for excavation, which can be more cost-effective and less disruptive than ex situ methods. cool-ox.com Several in situ approaches have proven effective for vinyl chloride contamination.
Bioremediation Strategies: Aerobic and Anaerobic Degradation Pathways
Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less harmful substances. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways are viable for this compound degradation. xdd-llc.com
Under aerobic conditions, certain microorganisms can utilize this compound as a primary substrate for growth, breaking it down completely into carbon dioxide and water. regenesis.com This process occurs intracellularly and does not require an external co-substrate to induce the necessary enzymes. regenesis.com The initial step in this metabolic pathway is the oxidation of this compound to chlorooxirane, an unstable epoxide intermediate. regenesis.com This intermediate is then further degraded into compounds like formic acid and oxyglycolic acid, which are ultimately converted to carbon dioxide and water, providing a net energy benefit to the microbe. regenesis.com Research has identified bacteria, such as Mycobacterium aurum L1, that are capable of growing on this compound as their sole carbon and energy source. asm.org
Methanotrophs are bacteria that utilize methane (B114726) as their primary food source. In a process called co-metabolism, these bacteria can also degrade this compound. scite.ai The enzymes that methanotrophs produce to break down methane, specifically methane monooxygenases, can fortuitously oxidize this compound as well. scite.ainih.gov This process is extracellular and requires the presence of methane to induce the production of the necessary enzymes. regenesis.com Studies have shown that the presence of methane can accelerate the degradation of this compound. regenesis.comacs.org Research has also explored the use of acidophilic methanotrophs for this compound co-metabolism in acidic groundwater conditions, where traditional reductive dechlorination might stall. nih.govacs.org
Bioaugmentation is the process of adding specific, highly effective microorganisms to a contaminated site to enhance the degradation of target contaminants. serdp-estcp.mil For the anaerobic degradation of this compound, cultures containing Dehalococcoides species are particularly important. researchgate.netclu-in.org These bacteria are capable of a process called reductive dechlorination, where they use chlorinated compounds like this compound as electron acceptors, sequentially removing chlorine atoms and ultimately converting this compound to non-toxic ethene. researchgate.netclu-in.org Commercial bioaugmentation products, such as SDC-9™, contain consortia of bacteria, including multiple strains of Dehalococcoides mccartyi, to facilitate complete dechlorination. serdp-estcp.milrnasinc.com Research has demonstrated that bioaugmentation can significantly increase dechlorination rates and lead to faster site closure. serdp-estcp.milrnasinc.com
Table 1: Research Findings on Bioaugmentation with Dehalococcoides
| Research Focus | Key Findings | Citations |
|---|---|---|
| Effectiveness of SDC-9™ Culture | Field demonstrations showed significant declines in trichloroethene (TCE) and cis-1,2-dichloroethene (cDCE) concentrations, with transient increases and subsequent decreases in this compound, and the production of ethene, indicating complete degradation. | serdp-estcp.mil |
| pH Tolerance | The SDC-9™ consortium has been shown to be effective at pH levels as low as 5.5, although pH above 6.0 is recommended for optimal performance. | rnasinc.com |
| Vitamin Dependency | Studies have shown that Dehalococcoides-containing cultures can sustain dechlorination of this compound to ethene even without the addition of exogenous vitamins, highlighting the importance of cobamide-producing bacteria within the microbial community. | acs.org |
To stimulate aerobic degradation of this compound, Oxygen Release Compounds (ORC) can be introduced into the subsurface. regenesis.com ORCs are materials, often magnesium or calcium peroxide-based, that slowly release oxygen when they come into contact with groundwater. regenesis.comregenesis.comenvirotecnics.com This controlled release of oxygen can support aerobic biodegradation for up to 12 months from a single application. regenesis.comregenesis.com By increasing the dissolved oxygen levels, ORCs create a more favorable environment for aerobic microorganisms to thrive and degrade this compound through both intracellular metabolism and co-metabolism. regenesis.comfrtr.gov The theoretical mass ratio of oxygen to this compound required for aerobic metabolism is approximately 1.3 to 1. regenesis.com
Chemical Oxidation and Reduction Techniques
In situ chemical oxidation (ISCO) and in situ chemical reduction (ISCR) are abiotic remediation technologies that involve injecting chemical reagents into the subsurface to destroy contaminants.
In Situ Chemical Oxidation (ISCO)
ISCO involves the introduction of strong oxidants into the soil and groundwater to chemically transform this compound into less harmful substances like carbon dioxide, water, and inorganic chloride. carusllc.comclu-in.org Common oxidants used for this purpose include permanganate (B83412) (potassium or sodium), persulfate, and ozone. xdd-llc.comcarusllc.com ISCO is considered an excellent technology for this compound remediation. xdd-llc.com Sodium permanganate, for instance, has been used successfully in full-scale applications, reducing this compound concentrations to below regulatory standards. anteagroup.com
In Situ Chemical Reduction (ISCR)
ISCR involves the introduction of a reductant to chemically degrade chlorinated contaminants. cool-ox.comregenesis.com Zero-valent iron (ZVI) is a commonly used reductant that can effectively treat this compound. cool-ox.comxdd-llc.comregenesis.com The chemical reduction pathway with ZVI can be advantageous as it can sometimes bypass the formation of more toxic daughter products that can occur during biological reduction. regenesis.com Recent advancements in ISCR include the development of sulfidated, colloidal ZVI particles that are easily injectable and highly reactive in the subsurface. regenesis.com
Table 2: Comparison of ISCO and ISCR for this compound Remediation
| Technology | Mechanism | Key Reagents | Effectiveness for this compound |
|---|---|---|---|
| In Situ Chemical Oxidation (ISCO) | Abiotic transformation of contaminants by strong oxidizing agents. | Permanganate, Persulfate, Ozone | Excellent xdd-llc.comcarusllc.com |
| In Situ Chemical Reduction (ISCR) | Abiotic transformation of contaminants by chemical reductants. | Zero-Valent Iron (ZVI) | Excellent cool-ox.comxdd-llc.com |
Physical Remediation Methods
Physical remediation methods focus on removing this compound from the subsurface without necessarily chemically altering it. These techniques are often based on the volatile nature of this compound.
Air sparging is an in situ technology used to treat groundwater contaminated with volatile organic compounds (VOCs) like this compound. cedengineering.com The process involves injecting pressurized air into the saturated zone, the area below the water table. crccare.com As the air bubbles rise through the groundwater, this compound partitions from the dissolved phase into the vapor phase (a process known as stripping). cedengineering.com The volatilized contaminants are then carried into the vadose zone (the unsaturated area above the water table), where they can be captured by a soil vapor extraction (SVE) system. irsl.ca
In addition to physical removal, air sparging also enhances the aerobic biodegradation of contaminants by increasing the dissolved oxygen content in the groundwater. cedengineering.com The effectiveness of air sparging is dependent on the permeability of the soil and the volatility of the contaminant. xdd-llc.com For this compound, which has a high vapor pressure, air sparging is considered an excellent remediation option. xdd-llc.compitt.edu
Soil Vapor Extraction (SVE) is a widely used in situ technology for remediating the vadose zone contaminated with volatile compounds. vertasefli.co.uk The system works by applying a vacuum to extraction wells screened in the contaminated soil. clu-in.org This vacuum induces a flow of air through the soil, causing the volatile contaminants, such as this compound, to evaporate and be drawn out with the air stream. vertasefli.co.uk The extracted vapor is then treated at the surface, typically using granular activated carbon (GAC) or other methods, before being discharged. clu-in.org
SVE is highly effective for contaminants with a high vapor pressure, making it an excellent choice for this compound remediation. xdd-llc.com It is often used in conjunction with air sparging to provide a comprehensive treatment solution for both soil and groundwater contamination. irsl.cavertasefli.co.uk
In situ thermal remediation (ISTR) involves heating the subsurface to enhance the removal of contaminants. This is particularly effective for semi-volatile organic compounds and can also accelerate the remediation of volatile compounds like this compound, especially in low-permeability soils or when rapid cleanup is required. xdd-llc.com The heat increases the vapor pressure of the contaminants, making them more amenable to extraction. haemers-technologies.com
Common ISTR technologies include electrical resistance heating (ERH), thermal conduction heating (TCH), and steam enhanced extraction. cluin.orgarmy.mil These methods are almost always paired with an SVE system to capture the mobilized and volatilized contaminants. clu-in.org This combination, known as thermally enhanced SVE, can significantly reduce remediation times and achieve lower final contaminant concentrations compared to conventional SVE alone. xdd-llc.comclu-in.org For instance, investigations at sites with high concentrations of chlorinated hydrocarbons, including this compound, have shown that thermal treatment can lead to reductions in contaminant concentrations exceeding 98-99%. clu-in.org
| Technology | Description | Target Zone | Key Advantages |
| Air Sparging | Injects air into groundwater to volatilize contaminants. cedengineering.com | Saturated Zone (Groundwater) | Effective for volatile compounds, enhances biodegradation. xdd-llc.comcedengineering.com |
| Soil Vapor Extraction (SVE) | Applies a vacuum to extract contaminant vapors from soil. vertasefli.co.uk | Vadose Zone (Unsaturated Soil) | Proven and cost-effective for volatile contaminants. irsl.ca |
| In Situ Thermal Remediation / Thermally Enhanced SVE | Heats the subsurface to increase contaminant volatility and extraction. xdd-llc.comhaemers-technologies.com | Saturated and Vadose Zones | Rapid and thorough treatment, effective in low-permeability soils. xdd-llc.comcluin.org |
This table provides a comparison of physical remediation methods for this compound.
Ex Situ Remediation and Containment Strategies
Ex situ remediation involves the removal of contaminated material, such as groundwater or soil, for treatment elsewhere. frtr.govfrtr.gov These methods offer the advantage of greater control and predictability over the treatment process, as conditions like temperature, pH, and nutrient levels can be precisely managed. frtr.govfrtr.gov While generally requiring shorter timeframes than in situ methods, they incur costs associated with excavation, pumping, and material handling. frtr.govfrtr.gov
Permeable Reactive Barriers (PRB)
Permeable Reactive Barriers (PRBs) are a form of in situ treatment where a permeable wall containing reactive material is installed in the path of a contaminated groundwater plume. enviro.wikiclu-in.org The groundwater flows through the barrier, and the contaminants are degraded or immobilized. clu-in.org PRBs are considered a passive treatment technology, relying on natural groundwater gradients to bring the contaminant into contact with the reactive media. enviro.wikiclu-in.org
The most common reactive material used for chlorinated solvents like this compound is zero-valent iron (ZVI). enviro.wikiclu-in.org ZVI degrades chlorinated compounds through abiotic reductive dehalogenation. enviro.wiki A significant advantage of using ZVI is that it largely circumvents the production of toxic daughter products, such as this compound, which can be a problem in biological reduction processes. enviro.wiki For instance, research has shown that the treatment of tetrachloroethene (PCE) and trichloroethene (TCE) with ZVI primarily occurs through β-elimination reactions, which avoid the formation of cis-dichloroethene (cis-DCE) and this compound. enviro.wiki
In some cases, PRBs, also termed "Biowalls," use organic materials like plant mulch to stimulate anaerobic biodegradation. nih.gov In one study of a biowall treating TCE, monitoring showed a significant reduction in TCE concentration but an increase in the concentration of cis-DCE and, over time, this compound within and downgradient of the barrier. nih.gov This indicates that while the parent contaminant is being degraded, intermediate products like this compound are being formed, which then require further degradation. nih.gov Combined anaerobic/aerobic PRB systems have been designed to address this, where an initial anaerobic layer degrades parent compounds like PCE and a subsequent aerobic layer degrades by-products like this compound. nih.gov In one such system, 92% of the this compound was degraded in the aerobic layer. nih.gov
| PRB Type | Reactive Mechanism | This compound Treatment Efficacy | Key Findings |
| Zero-Valent Iron (ZVI) PRB | Abiotic Reductive Dehalogenation | High | Degrades chlorinated ethenes largely without producing toxic daughter products like this compound. enviro.wiki |
| Biowall (e.g., Plant Mulch) | Anaerobic Biodegradation | Variable | Can lead to the initial formation and accumulation of this compound as a degradation byproduct of TCE and DCE. nih.gov |
| Anaerobic/Aerobic PRB | Sequential Anaerobic and Aerobic Biodegradation | High | An aerobic layer following an anaerobic one can effectively degrade this compound produced during the initial stage. nih.gov A study showed 92% removal of VC in the aerobic zone. nih.gov |
Activated Carbon Adsorption (Limitations)
Activated carbon adsorption is a widely used technology for removing organic contaminants from water and air. wvu.edu The process works by passing the contaminated medium through a bed of activated carbon, a porous material to which contaminants adsorb. wvu.edu However, this method has significant limitations when it comes to this compound.
The primary limitation is that activated carbon is not effective at removing this compound from water. wvu.edu Small molecules like this compound are difficult to adsorb onto the carbon surface. tpsgc-pwgsc.gc.ca Research has shown that very little this compound sorbs to granular activated carbon (GAC) compared to more highly chlorinated compounds like TCE and cis-DCE. clemson.edu
Several factors further limit the effectiveness of activated carbon for this compound remediation:
Competition: Other contaminants in the water can compete for adsorption sites on the activated carbon, reducing its capacity for this compound. wvu.edu Contaminants with a greater affinity for the carbon can even displace already adsorbed molecules. wvu.edu
High Humidity: For air treatment, high relative humidity in the gas stream can significantly reduce removal efficiency, as water molecules adsorb to the carbon, occupying available sites. epa.gov A reduction in efficiency of 30% has been observed when relative humidity exceeds 75%. epa.gov
Non-Destructive Nature: Adsorption is a physical process that only transfers the contaminant from the water or air to the carbon media. tpsgc-pwgsc.gc.ca The this compound is not destroyed. This means the spent carbon, now containing hazardous contaminants, requires proper disposal or regeneration, which can be costly. wvu.edutpsgc-pwgsc.gc.ca
| Limitation | Description | Impact on this compound Treatment |
| Poor Adsorption | This compound is a small molecule that is not readily adsorbed by activated carbon. wvu.edutpsgc-pwgsc.gc.ca | Low removal efficiency from water. wvu.edu |
| Competitive Adsorption | Other organic contaminants often have a higher affinity for activated carbon and can outcompete this compound for adsorption sites. wvu.edu | Reduced capacity and effectiveness for this compound. |
| High Humidity (Air Treatment) | Water vapor occupies adsorption sites, reducing the carbon's capacity for contaminants. epa.gov | Decreased removal efficiency from waste gas streams. epa.gov |
| Non-Destructive Process | Adsorption only transfers the contaminant to the carbon media; it does not destroy it. tpsgc-pwgsc.gc.ca | Creates a hazardous waste stream (spent carbon) that requires costly disposal or regeneration. wvu.edu |
Monitored Natural Attenuation (MNA)
Monitored Natural Attenuation (MNA) is a remediation approach that relies on naturally occurring processes to reduce the mass, toxicity, and concentration of contaminants in soil and groundwater. usgs.govenviro.wiki These processes include biodegradation, dispersion, sorption, and volatilization. enviro.wiki MNA is a "knowledge-based" remedy that requires a thorough understanding of site-specific conditions to prove that attenuation is occurring at a rate sufficient to protect human health and the environment. epa.gov
For this compound, the most significant natural attenuation process is biodegradation. This compound can be readily degraded under aerobic (oxygen-rich) conditions. enviro.wikixdd-llc.com Microorganisms can directly oxidize this compound, breaking it down into harmless products like carbon dioxide and chloride. usgs.govxdd-llc.com
However, this compound is often found in anaerobic (oxygen-poor) environments where it is formed from the reductive dechlorination of parent compounds like PCE and TCE. xdd-llc.comepa.gov While anaerobic degradation of this compound can occur, it is generally less favorable and depends on the presence of specific microbial communities. xdd-llc.com A key challenge with MNA at chlorinated solvent sites is the potential for the creation of more toxic by-products, such as the transformation of TCE to this compound. epa.gov Therefore, a critical component of any MNA plan is long-term monitoring to track contaminant concentrations and ensure that the plume is not expanding and that toxic intermediates are not accumulating. enviro.wiki
The effectiveness of MNA is highly site-specific and depends on a combination of factors. usgs.govepa.gov
| Factor | Influence on MNA of this compound | Favorable Condition |
| Redox Conditions | Determines the primary degradation pathway. | Aerobic conditions are highly favorable for the direct oxidation of this compound. enviro.wikixdd-llc.com |
| Microbial Population | The presence of specific microorganisms is required to carry out the degradation. | Presence of microorganisms that express oxygenase enzymes. enviro.wiki |
| Geochemical Parameters | The availability of electron acceptors (like oxygen or ferric iron) and nutrients affects microbial activity. researchgate.net | Sufficient bioavailable organic carbon to drive biodegradation to completion. usgs.gov |
| Presence of Parent Compounds | MNA often addresses plumes where this compound is a breakdown product of PCE or TCE. epa.gov | The rate of this compound degradation must exceed its rate of formation from parent compounds. |
Regulatory Science and Risk Assessment of Vinyl Chloride
International and National Regulatory Frameworks for Vinyl Chloride Exposure
Carcinogen Classification by International Agencies (e.g., IARC Group 1 Carcinogen)
This compound is unequivocally recognized as a human carcinogen by major international and national health organizations. arboportaal.nlnih.gov The International Agency for Research on Cancer (IARC), a specialized agency of the World Health Organization, classifies this compound as a Group 1 carcinogen, meaning there is sufficient evidence of its carcinogenicity in humans. arboportaal.nlnih.govcarexcanada.ca This classification is based on extensive evidence from epidemiological studies of workers exposed to this compound, which have demonstrated a causal link between exposure and an increased risk of a rare form of liver cancer known as angiosarcoma of the liver. nih.govinchem.org Additionally, studies have associated this compound exposure with an increased risk of hepatocellular carcinoma, brain tumors, lung cancers, and malignancies of the lymphatic and hematopoietic systems. nih.govinchem.orgcdc.gov
The U.S. Department of Health and Human Services also lists this compound as a known human carcinogen. nih.govworldecomag.com This consensus among international bodies underscores the serious health risks posed by this compound exposure. nih.gov
Carcinogen Classification of this compound
| Agency | Classification | Primary Associated Cancers |
|---|---|---|
| International Agency for Research on Cancer (IARC) | Group 1: Carcinogenic to humans | Angiosarcoma of the liver, Hepatocellular carcinoma, Brain cancer, Lung cancer |
| U.S. Department of Health and Human Services (HHS) | Known to be a human carcinogen | Liver cancer, Brain cancer, Lung cancer, Lymphoma, Leukemia |
| U.S. Environmental Protection Agency (EPA) | Known human carcinogen by inhalation and oral exposure routes | Liver cancer, Brain cancer, Lung cancer |
Occupational Exposure Limits (OSHA PEL, NIOSH)
To protect workers from the carcinogenic effects of this compound, several government agencies have established strict occupational exposure limits. In the United States, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound. nj.govosha.gov The PEL is a time-weighted average (TWA) of 1 part per million (ppm) over an 8-hour workday. nj.govwestlake.comcwa-union.org OSHA also has a short-term exposure limit (STEL) of 5 ppm, which is the maximum concentration to which workers can be exposed for any 15-minute period. nj.govosha.govwestlake.com Furthermore, direct contact with liquid this compound is prohibited. osha.gov
The National Institute for Occupational Safety and Health (NIOSH), a research agency that provides recommendations to OSHA, advises that occupational exposure to carcinogens like this compound be limited to the "lowest feasible concentration." nj.govntsb.gov This recommendation reflects the understanding that there may be no safe level of exposure to a carcinogen. nj.gov
Occupational Exposure Limits for this compound
| Agency | Limit Type | Exposure Limit |
|---|---|---|
| Occupational Safety and Health Administration (OSHA) | Permissible Exposure Limit (PEL) - 8-hour TWA | 1 ppm |
| Occupational Safety and Health Administration (OSHA) | Short-Term Exposure Limit (STEL) - 15-minute | 5 ppm |
| National Institute for Occupational Safety and Health (NIOSH) | Recommended Exposure Limit (REL) | Lowest feasible concentration |
Environmental Standards and Guidelines (e.g., EPA, WHO Drinking-water Guidelines)
Recognizing the potential for public exposure to this compound through environmental contamination, regulatory bodies have also established standards for its presence in drinking water. The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for this compound in drinking water at 0.002 milligrams per liter (mg/L), which is equivalent to 2 parts per billion (ppb). cdc.govohio.govapecwater.com The EPA's Maximum Contaminant Level Goal (MCLG), a non-enforceable health goal, is set at zero for this compound, reflecting the agency's determination that there is no level of this carcinogen in drinking water that is considered safe. apecwater.com
The World Health Organization (WHO) has also established a guideline value for this compound in drinking water of 0.0003 mg/L (0.3 µg/L). nih.govnih.gov The WHO notes that because this compound is a known human carcinogen, exposure should be minimized as much as is practically achievable. nih.gov
Environmental Standards for this compound in Drinking Water
| Agency | Standard/Guideline | Value |
|---|---|---|
| U.S. Environmental Protection Agency (EPA) | Maximum Contaminant Level (MCL) | 0.002 mg/L (2 ppb) |
| U.S. Environmental Protection Agency (EPA) | Maximum Contaminant Level Goal (MCLG) | Zero |
| World Health Organization (WHO) | Guideline Value | 0.0003 mg/L (0.3 µg/L) |
Development and Application of Physiologically Based Pharmacokinetic (PBPK) Models in Risk Assessment
Physiologically Based Pharmacokinetic (PBPK) models have become crucial tools in the risk assessment of this compound. mdpi.comfood.gov.uk These are mathematical models that simulate the absorption, distribution, metabolism, and excretion of chemical substances in the body, providing a more scientifically robust basis for understanding potential health risks than traditional extrapolation methods. mdpi.comnih.gov
For this compound, PBPK models have been developed to describe its metabolism in rats, mice, and humans. nih.gov A key aspect of these models is their ability to estimate the "delivered dose" of reactive metabolites to target tissues, such as the liver, which are believed to be responsible for the carcinogenic effects of this compound. nih.gov The metabolism of this compound is complex, involving multiple pathways, and PBPK models can account for the saturation of these pathways at high exposure levels. nih.gov
The application of PBPK models has been instrumental in several areas of this compound risk assessment:
Interspecies Extrapolation: PBPK models allow for a more accurate extrapolation of toxicity data from animal studies to humans by accounting for physiological and metabolic differences between species. food.gov.uk
Route-to-Route Extrapolation: These models can be used to predict risks from one route of exposure (e.g., oral) based on data from another route (e.g., inhalation). epa.gov
Dose-Response Assessment: By providing a more accurate measure of the internal dose to target organs, PBPK models help to refine dose-response relationships and improve the accuracy of cancer risk estimates. nih.gov
One significant outcome of using PBPK models for this compound has been a re-evaluation of its cancer potency. Predictions of liver angiosarcoma incidence in humans based on PBPK modeling were found to be substantially lower than risk estimations that did not utilize pharmacokinetic data. nih.gov These models have been used to support the establishment of regulatory values, such as the EPA's inhalation reference concentration (RfC) for this compound. food.gov.uk
Challenges and Controversies in this compound Risk Assessment and Policy Development
Data Suppression and Misrepresentation in Historical Context
The history of this compound regulation is marked by significant controversy, particularly concerning the suppression and misrepresentation of scientific data by the chemical industry. ethenostrofflaw.com As early as the 1950s, industry-sponsored animal studies indicated the potential for this compound to cause harm at levels well below the accepted occupational exposure limits of the time. ethenostrofflaw.comewg.org However, these findings were not initially disclosed to the public or regulatory authorities. ethenostrofflaw.com
A critical instance of data suppression involved the work of Dr. Cesare Maltoni, an Italian researcher whose studies in the early 1970s demonstrated that this compound caused a rare form of liver cancer in laboratory animals at exposure levels significantly lower than what was considered safe for workers. ewg.orgnih.gov The industry was aware of these findings but delayed their public release. nih.govjstor.org It was not until newspaper reports in 1974 of worker deaths from liver angiosarcoma at a B.F. Goodrich plant that the severe carcinogenic hazard of this compound became widely known. jstor.orgnih.gov
Following these revelations, there were continued efforts to downplay the risks associated with this compound, particularly concerning cancers other than liver angiosarcoma. jstor.orgnih.gov Industry-sponsored studies sometimes concluded that the relationship between this compound exposure and other cancers, such as brain cancer, was unclear, despite evidence to the contrary. nih.gov This historical context of data suppression and misrepresentation has created ongoing challenges in the risk assessment and policy development for this compound, fostering a climate of public distrust and highlighting the importance of independent scientific review in the regulatory process. nih.govsemanticscholar.org
Uncertainty Factors and Their Impact on Risk Estimates
In the risk assessment of this compound, as with other chemical substances, uncertainty is an inherent component. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) utilize uncertainty factors (UFs) to account for gaps in toxicological data and to ensure that derived reference values are protective of human health. epa.gov These factors are numerical adjustments applied to experimental data points, such as the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL), to derive a safe exposure level for humans.
The application of UFs addresses several areas of uncertainty:
Interspecies Variation: This factor accounts for the differences in physiology and metabolism between the animal species used in toxicological studies (e.g., rats, mice) and humans.
Intraspecies Variation: This addresses the variability in sensitivity to chemical exposures within the human population, including potentially susceptible subpopulations such as children, the elderly, and individuals with pre-existing health conditions.
Extrapolation from LOAEL to NOAEL: When a study only identifies a LOAEL, an additional factor is applied to estimate a NOAEL, as the true threshold for effects is unknown.
Use of Subchronic Data for Chronic Exposure: A UF is used when risk estimates for chronic (lifelong) exposure are based on studies of shorter duration.
Database Deficiencies: This factor accounts for an incomplete toxicological database, such as the absence of data on developmental or reproductive toxicity.
For this compound, the EPA has noted the application of these factors in its human health hazard dose-response assessments. epa.gov A specific example in the context of this compound's carcinogenicity is the consideration of early-life exposure. Evidence suggests that infants and young children might be more susceptible than adults to this compound-induced cancer, which can lead to the application of an additional uncertainty factor to quantitative cancer risk estimates. cdc.govepa.gov For instance, a twofold uncertainty factor may be applied to cancer risk estimates if the exposure occurs during childhood. epa.gov The selection and magnitude of these factors directly impact the final risk estimates, leading to more conservative (i.e., lower) acceptable exposure levels to ensure a margin of safety for the entire population.
| Uncertainty Factor (UF) | Typical Magnitude | Purpose in this compound Risk Assessment |
|---|---|---|
| Interspecies Extrapolation (UFA) | 10 | To account for differences between animal study results and potential human effects. |
| Intraspecies Variability (UFH) | 10 | To protect sensitive human subpopulations (e.g., children, elderly). |
| LOAEL to NOAEL Extrapolation (UFL) | 10 | Used when a definitive "no effect" level was not established in the principal study. |
| Subchronic to Chronic Extrapolation (UFS) | 10 | To extrapolate from shorter-term exposure studies to predict lifetime health risks. |
| Database Incompleteness (UFD) | 1-10 | To account for missing data on specific health endpoints (e.g., developmental toxicity). |
Correlation Between Exposure Levels and Health Outcomes in Epidemiological Studies
Epidemiological studies, particularly of workers in this compound and polythis compound (PVC) manufacturing facilities, have been crucial in establishing a clear correlation between exposure levels and specific health outcomes. cdc.gov These studies provide direct human evidence of this compound's toxicity, linking chronic exposure to a range of severe health conditions. The U.S. Department of Health and Human Services, the International Agency for Research on Cancer (IARC), and the EPA have all classified this compound as a known human carcinogen based on this evidence. cdc.govnih.gov
The most definitive association is between long-term, high-level occupational exposure to this compound and a rare and aggressive form of liver cancer known as hepatic angiosarcoma. nih.govnih.gov However, studies have also suggested links to other cancers, including hepatocellular carcinoma, brain cancer, and lung cancer. cdc.govnih.govnj.gov
Beyond its carcinogenic effects, chronic exposure is correlated with a distinct set of non-cancerous conditions, sometimes referred to as "this compound disease." These include:
Liver Damage: Effects range from liver cell hypertrophy (increased cell size) and fibrosis to cirrhosis. cdc.govepa.gov
Acro-osteolysis: A breakdown and resorption of the bones in the fingertips. nj.gov
Raynaud's Phenomenon: A condition affecting blood vessels, primarily in the fingers and toes, causing them to narrow in response to cold or stress. nj.gov
Scleroderma-like Skin Changes: A thickening and hardening of the skin. nj.gov
Neurological Effects: Workers exposed to high levels have reported dizziness, drowsiness, headaches, and confusion. nj.govepa.gov
Acute, very high-level exposures are associated with central nervous system (CNS) depression. Exposure to approximately 10,000 ppm can cause dizziness and sleepiness within five minutes, while levels of 25,000 ppm can lead to fainting. cdc.gov The correlation between the concentration of this compound and the type and severity of health effects is summarized in the table below.
| Exposure Level (Air Concentration) | Exposure Duration | Associated Health Outcomes |
|---|---|---|
| >25,000 ppm | Acute (Short-Term) | Loss of consciousness, potential death. cdc.gov |
| ~10,000 ppm | Acute (Short-Term) | Dizziness, sleepiness, headache. cdc.gov |
| High, cumulative occupational exposure (levels often >100 ppm historically) | Chronic (Long-Term) | Increased risk of hepatic angiosarcoma, hepatocellular carcinoma, brain cancer, lung cancer, liver fibrosis/cirrhosis, acro-osteolysis, Raynaud's phenomenon, scleroderma. cdc.govnih.govnj.govcdc.gov |
| 50 ppm | Chronic (Long-Term) | Increased risk of liver and mammary gland cancer observed in animal studies. cdc.gov |
| 1 ppm (OSHA PEL) | Chronic (8-hour TWA) | Legal permissible exposure limit for workers to prevent significant risk of adverse health effects. nj.gov |
| 0.05 mg/m³ (~20 ppb) | Intermediate (15-364 days) | EPA screening level below which non-cancerous health effects are not expected. epa.gov |
Emerging Research Directions and Future Perspectives
Genomic and Epigenomic Alterations in Vinyl Chloride Carcinogenesis
This compound is a known human carcinogen, with its cancer-causing properties rooted in its ability to alter the genetic and epigenetic landscape of cells. safeworkaustralia.gov.aucdc.gov The primary mechanism of this compound's carcinogenicity involves its metabolic activation in the liver, primarily by the enzyme cytochrome P-450 2E1 (CYP2E1). cas.orgresearchgate.net This process converts this compound into highly reactive intermediates, such as chloroethylene oxide and chloroacetaldehyde. cas.org
These reactive metabolites can bind to DNA bases, forming DNA adducts. cas.org Several specific etheno-DNA adducts have been identified, including N²,3-ethenoguanine (εG), 1,N⁶-ethenoadenine (εA), and 3,N⁴-ethenocytosine (εC). researchgate.netnih.gov These adducts are promutagenic, meaning they can cause errors during DNA replication, leading to specific patterns of gene mutations. nih.gov Research has shown that these adducts can result in base pair substitutions, such as G-to-A transitions and A-to-T transversions, which have been identified in critical cancer-related genes like the p53 tumor suppressor gene and the K-ras and H-ras oncogenes in tumors from exposed animals and humans. nih.gov The G-to-A transition at Codon 13 of the K-ras gene, in particular, is considered a potential early event in this compound carcinogenesis and a possible biomarker for cancer risk. nih.gov
Beyond direct DNA mutations, emerging research is exploring the role of epigenetic alterations—changes that affect gene activity without changing the DNA sequence itself. It is suggested that epigenetic dysregulation may contribute significantly to this compound carcinogenesis. researchgate.net Studies have found that this compound exposure can increase the abundance of N6-methyladenosine (m6A), the most common internal modification in messenger RNA, which has been linked to poor prognosis in hepatocellular carcinoma. biorxiv.org Furthermore, transcriptomic analyses have revealed that this compound exposure leads to significant changes in the expression of numerous genes, highlighting a unique transcriptomic phenotype in this compound-enhanced liver cancer. biorxiv.org
Table 1: Key Genomic and Epigenomic Alterations in this compound Carcinogenesis
| Alteration Type | Specific Change | Associated Gene/Process | Implication |
|---|---|---|---|
| Genomic | DNA Adduct Formation (εG, εA, εC) | Various genes | Leads to mutations during DNA replication. cas.orgnih.gov |
| G -> A transitions | K-ras oncogene (Codon 13) | Early event in carcinogenesis, potential biomarker. nih.gov | |
| A -> T transversions | p53, H-ras genes | Found in tumors of VC-exposed rats. nih.gov | |
| Epigenomic | Increased m6A abundance | RNA modification | Associated with poor prognosis in liver cancer. biorxiv.org |
| Altered Gene Expression | Ribosomal pathways, etc. | Unique transcriptomic signature in VC-induced tumors. biorxiv.org |
Advanced Biomonitoring Techniques for Early Detection of Exposure and Effect
Effective biomonitoring is essential for protecting the health of individuals with potential exposure to this compound, particularly in occupational settings. Research is focused on developing and refining techniques for the early detection of both exposure and subclinical health effects.
Current biomonitoring strategies include measuring this compound metabolites in urine or the parent compound in exhaled breath. cdc.gov
Urinary Metabolites : The main metabolite of this compound, thiodiglycolic acid, can be measured in urine. cdc.gov However, this marker is not specific to this compound exposure, and a biological exposure standard has not been formally established. safeworkaustralia.gov.aucdc.gov
Exhaled Breath Analysis : Measuring unmetabolized this compound in exhaled air is a promising and specific biomarker of recent exposure. uzh.chresearchgate.net Studies have shown a close correlation between the average concentration of this compound in the workplace air and its concentration in the exhaled breath of workers. uzh.ch This method is advantageous as it is non-invasive and not confounded by lifestyle factors. uzh.ch
In addition to markers of exposure, researchers are investigating biomarkers of effect, which indicate early biological changes due to the chemical.
Liver Function Tests : Since the liver is a primary target organ, routine monitoring of liver enzymes such as aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), and gamma-glutamyl transpeptidase (GGT) can indicate liver damage. safeworkaustralia.gov.au
Genotoxicity Assays : Various tests can detect genetic damage in exposed individuals, including the comet assay, chromosomal aberration tests, and the micronucleus test. uzh.ch While these assays can distinguish between exposed and unexposed groups, they are generally non-specific and not reliable for quantifying an individual's exposure level. uzh.ch
Molecular Markers : The specific mutations associated with this compound, such as the G->A transition in the K-ras gene, are being explored as potential biomarkers of cancer risk in exposed individuals. nih.gov However, at present, there is no specific biological marker for the angiosarcoma of the liver (ASL) or hepatocellular carcinoma (HCC) caused by this compound. safeworkaustralia.gov.au
Environmental Justice Considerations in this compound Exposure and Health Disparities
The production, use, and disposal of this compound and polythis compound (PVC) plastics disproportionately affect low-income communities and communities of color, raising significant environmental justice concerns. toxicfreefuture.orgehn.org Data reveals that manufacturing plants and waste disposal sites are often located in these communities, leading to higher rates of exposure and related diseases. toxicfreefuture.orgjmir.orgresearchgate.net
Statistical analysis in the U.S. has shown that:
Over 373,000 people live within a three-mile radius of a this compound, PVC manufacturing, or PVC waste disposal facility. toxicfreefuture.org
Within this radius, 63% of residents are people of color, compared to a national average of 41%. toxicfreefuture.org
The average per capita income in these areas is $23,747, which is 37% below the national average. toxicfreefuture.org
Children, who are particularly vulnerable to toxic chemicals, make up 27% of the population in these areas, compared to 22% nationwide. toxicfreefuture.org
This unequal burden of exposure can exacerbate existing health disparities. researchgate.netresearchgate.net Residents in communities near these facilities are exposed to cancer-causing chemicals released into the air and water. toxicfreefuture.orgehn.org In some cases, such as in Mossville, Louisiana, residents have been found to have levels of dioxins and furans (toxic byproducts of this compound production and combustion) in their blood at levels three times higher than the national average. ehn.org The chronic exposure and risk of industrial accidents in these "fenceline" communities have forced some residents to relocate, disrupting lives and dismantling communities. toxicfreefuture.org Addressing these disparities requires improved public health measures, stronger regulatory frameworks, and a focus on mitigating the disproportionate impacts of hazardous chemical exposures on marginalized populations. researchgate.net
Development of Novel Remediation Technologies and Sustainable Approaches
Contamination of soil and groundwater with this compound, often resulting from industrial spills or the breakdown of other chlorinated solvents like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE), requires effective remediation technologies. loureirotreatability.com Research and development in this area focus on novel and sustainable approaches to clean up contaminated sites.
A variety of remediation technologies have been shown to be effective for this compound:
Physical Methods : Technologies like Air Sparging (injecting air into groundwater to volatilize contaminants) and Soil Vapor Extraction (SVE) (using a vacuum to remove volatile compounds from soil) are highly effective due to this compound's high vapor pressure. loureirotreatability.com
Chemical Methods : In Situ Chemical Oxidation (ISCO) , using agents like permanganate (B83412), persulfate, or ozone, can effectively destroy this compound. loureirotreatability.comIn Situ Chemical Reduction (ISCR) using Zero-Valent Iron (ZVI) has also been successful in remediating this compound in groundwater. loureirotreatability.com
Biological Methods : Bioremediation harnesses microorganisms to break down contaminants. Aerobic biodegradation , where microbes use oxygen to degrade this compound, is a highly effective pathway. loureirotreatability.com Technologies using an Oxygen Release Compound (ORC®) have been shown to stimulate the rapid aerobic degradation of this compound. regenesis.com While anaerobic degradation is possible, it can be slow and may lead to the "stalling" of the degradation process at the this compound stage. loureirotreatability.com
Adsorptive Methods : Novel in-situ methods involve injecting amendments like activated carbon-based products (e.g., Trap & Treat® BOS 100®) that adsorb the this compound and facilitate its degradation. clu-in.org
The short environmental half-life of this compound (e.g., about 1.5 days in the air) means remediation efforts are often focused on persistent contamination in groundwater and soil. cas.org
Table 2: Effectiveness of this compound Remediation Technologies
| Technology Category | Specific Method | Effectiveness Rating | Principle |
|---|---|---|---|
| Physical | Air Sparging | Excellent | Volatilization from groundwater. loureirotreatability.com |
| Soil Vapor Extraction (SVE) | Excellent | Volatilization from soil. loureirotreatability.com | |
| Chemical | In Situ Chemical Oxidation (ISCO) | Excellent | Chemical destruction of the compound. loureirotreatability.com |
| In Situ Chemical Reduction (ISCR) | Excellent | Chemical reduction using agents like ZVI. loureirotreatability.com | |
| Biological | Aerobic Biodegradation | Excellent | Microbial degradation in the presence of oxygen. loureirotreatability.comregenesis.com |
| Anaerobic Biodegradation | Poor to Good | Microbial degradation without oxygen; can be slow. loureirotreatability.com | |
| Adsorption | Activated Carbon | Poor (as standalone) | Adsorption is not substantial enough to be cost-effective alone. loureirotreatability.com |
Long-Term Health Surveillance and Cohort Studies in Exposed Populations
Given the long latency period for many of the chronic health effects associated with this compound, particularly cancer, long-term health surveillance of exposed populations is critical. epa.gov Cohort studies, which follow groups of individuals over time, provide invaluable data on the risks associated with occupational and environmental exposure.
These studies have been instrumental in establishing the causal link between this compound inhalation and angiosarcoma of the liver. safeworkaustralia.gov.au They have also reported increased mortality from brain cancer and lung cancer in some worker populations. safeworkaustralia.gov.au Long-term follow-up continues to reveal more subtle health effects. For example, a recent cross-sectional study of retired workers who had been exposed to this compound monomer (VCM) found significant long-term microcirculation abnormalities an average of 15 years after their last exposure. bmj.com The study, which used capillaroscopy, identified enlarged and dystrophic capillaries, with the severity linked to the duration of exposure. bmj.com
Health surveillance programs for current or former workers often include:
A detailed medical and work history.
Physical examinations, with a focus on the liver, skin, and neurological system. safeworkaustralia.gov.au
Biological testing, such as liver function tests and full blood counts. safeworkaustralia.gov.au
These ongoing studies and surveillance programs are essential for refining our understanding of this compound toxicity, improving preventative measures, and ensuring that affected individuals receive appropriate medical monitoring and care. safeworkaustralia.gov.aunih.gov
Q & A
Q. What statistical models are most robust for analyzing this compound exposure datasets with non-normal distributions?
- Methodological Answer : The Inverse Transformed Logistic (ITL) distribution demonstrates superior goodness-of-fit for this compound exposure data compared to traditional models. Hyperparameters such as shape (α = 1.2) and scale (β = 0.8) optimize predictive accuracy, particularly for low-dose extrapolation in risk assessment . Validate models using Bayesian information criterion (BIC) and likelihood ratio tests.
Q. How can researchers resolve unexplained inconsistencies in this compound toxicity data across studies?
- Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., co-exposures, genetic susceptibility). Apply meta-regression to assess heterogeneity sources (e.g., species differences, exposure duration). If inconsistency persists, downgrade confidence levels and prioritize mechanistic studies (e.g., in vitro assays on metabolic activation via CYP2E1) to clarify biological plausibility .
Q. What methodologies address non-monotonic dose-response gradients in this compound carcinogenicity studies?
- Methodological Answer : For non-monotonic responses (e.g., hormetic effects at low doses), integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic saturation or receptor antagonism. Validate using benchmark dose (BMD) analysis and compare with prior mechanistic data (e.g., DNA adduct formation thresholds). Upgrade confidence if non-monotonicity aligns with known biological pathways .
Q. How can bias in industry-influenced toxicological assessments of this compound be mitigated?
- Methodological Answer : Implement transparency protocols, such as pre-registering study designs and disclosing funding sources. Cross-validate industry data with independent studies (e.g., ATSDR reports) and prioritize peer-reviewed literature. Use weight-of-evidence approaches to reconcile discrepancies, emphasizing studies with low conflict-of-interest risk .
Q. What strategies integrate in vitro and in vivo data for this compound risk assessment?
- Methodological Answer : Apply quantitative in vitro-to-in vivo extrapolation (QIVIVE) models, scaling cell-based toxicity data (e.g., hepatic cell lines) to whole-organism responses using physiologically based kinetic (PBK) modeling. Calibrate with human biomonitoring data (e.g., thiodiglycolic acid levels) to refine uncertainty factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
